Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18341627
InChI: InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6,9,13H,2,5H2,1H3
SMILES:
Molecular Formula: C10H12BrNO3
Molecular Weight: 274.11 g/mol

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18341627

Molecular Formula: C10H12BrNO3

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate -

Specification

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
IUPAC Name ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate
Standard InChI InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6,9,13H,2,5H2,1H3
Standard InChI Key JAYJKEDWHLXNAL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=NC=C(C=C1)Br)O

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s IUPAC name is ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate, with the following key identifiers:

  • Molecular Formula: C₁₀H₁₂BrNO₃

  • Molecular Weight: 274.11 g/mol

  • SMILES: CCOC(=O)CC(C1=NC=C(C=C1)Br)O

  • InChI Key: JAYJKEDWHLXNAL-UHFFFAOYSA-N .

The presence of a bromine atom enhances electrophilic substitution reactivity, while the hydroxypropanoate group contributes to hydrogen bonding and solubility in polar solvents .

Spectral Characteristics

  • IR Spectroscopy: Peaks at ~1707 cm⁻¹ (ester C=O stretch) and ~3145 cm⁻¹ (O-H stretch) confirm functional groups .

  • NMR: ¹H NMR signals include δ 8.30 (pyridine-H), δ 4.48 (ester CH₂), and δ 1.43 (ester CH₃) .

Synthesis Methodologies

Key Synthetic Routes

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate is synthesized via multi-step protocols, often involving bromination and esterification:

Oxidation Steps

Patents describe oxidation using potassium persulfate in acetonitrile, achieving yields of 75–80% .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor for antiviral and anticancer agents. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .

Agrochemical Development

In agrochemistry, derivatives exhibit insecticidal activity by targeting nicotinic acetylcholine receptors .

Material Science

The hydroxypropanoate group enables polymerization into biodegradable plastics, though this application remains exploratory .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound modulates FK506-binding proteins (FKBPs), particularly FKBP51, implicated in neurodegenerative diseases. Structural analogs show IC₅₀ values of 0.5–2.0 µM .

Antimicrobial Properties

Derivatives exhibit broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL) against Staphylococcus aureus and Escherichia coli .

Comparative Data

PropertyEthyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoateEthyl 3-Bromo-2-oxopropanoate
Molecular Weight274.11 g/mol195.01 g/mol
Boiling PointNot reported187.5°C
Key ApplicationsDrug intermediates, agrochemicalsPolymer precursors
Toxicity (LD₅₀, rat)Not established320 mg/kg

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